molecular formula C18H26BrNO3 B12570744 Octyl {[1-(3-bromophenyl)ethyl]amino}(oxo)acetate CAS No. 185527-07-5

Octyl {[1-(3-bromophenyl)ethyl]amino}(oxo)acetate

Cat. No.: B12570744
CAS No.: 185527-07-5
M. Wt: 384.3 g/mol
InChI Key: BFXQEAXLGVRJRN-UHFFFAOYSA-N
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Description

Octyl {[1-(3-bromophenyl)ethyl]amino}(oxo)acetate: is an organic compound that belongs to the class of esters It is characterized by the presence of an octyl group, a bromophenyl group, and an amino oxoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octyl {[1-(3-bromophenyl)ethyl]amino}(oxo)acetate typically involves the following steps:

    Formation of the Bromophenyl Ethylamine Intermediate: This step involves the reaction of 3-bromobenzaldehyde with ethylamine under acidic conditions to form 1-(3-bromophenyl)ethylamine.

    Esterification: The intermediate is then reacted with octyl oxoacetate in the presence of a suitable catalyst, such as sulfuric acid, to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Octyl {[1-(3-bromophenyl)ethyl]amino}(oxo)acetate can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous conditions.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide; reactions are performed under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

Octyl {[1-(3-bromophenyl)ethyl]amino}(oxo)acetate is used as a building block in organic synthesis

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating cellular processes and pathways.

Medicine

The compound is being explored for its potential therapeutic applications. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development.

Industry

In industrial applications, this compound is used as an intermediate in the production of specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which Octyl {[1-(3-bromophenyl)ethyl]amino}(oxo)acetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group may facilitate binding to specific sites, while the ester moiety can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Octyl {[1-(4-bromophenyl)ethyl]amino}(oxo)acetate
  • Octyl {[1-(3-chlorophenyl)ethyl]amino}(oxo)acetate
  • Octyl {[1-(3-fluorophenyl)ethyl]amino}(oxo)acetate

Uniqueness

Octyl {[1-(3-bromophenyl)ethyl]amino}(oxo)acetate is unique due to the presence of the bromine atom in the 3-position of the phenyl ring. This specific substitution pattern can influence the compound’s reactivity and binding properties, distinguishing it from other similar compounds with different halogen substitutions.

Properties

CAS No.

185527-07-5

Molecular Formula

C18H26BrNO3

Molecular Weight

384.3 g/mol

IUPAC Name

octyl 2-[1-(3-bromophenyl)ethylamino]-2-oxoacetate

InChI

InChI=1S/C18H26BrNO3/c1-3-4-5-6-7-8-12-23-18(22)17(21)20-14(2)15-10-9-11-16(19)13-15/h9-11,13-14H,3-8,12H2,1-2H3,(H,20,21)

InChI Key

BFXQEAXLGVRJRN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C(=O)NC(C)C1=CC(=CC=C1)Br

Origin of Product

United States

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